6-methyl-4-(3-methylphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound belonging to the class of pyranoquinolines This compound is characterized by its unique structure, which includes a pyranoquinoline core fused with a quinoline ring and substituted with methyl and phenyl groups
Preparation Methods
The synthesis of 6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type alkylation followed by cyclization to form the pyranoquinoline core. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid as catalysts.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Pyranoquinolines, including this compound, have shown promising biological activities such as anticancer, antibacterial, and antifungal properties. These activities make them potential candidates for drug development and therapeutic applications.
Medicine: The compound’s biological activities have led to investigations into its potential as a pharmaceutical agent. Studies have focused on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in cancer or inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be compared with other similar compounds such as:
4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: This compound shares a similar pyranoquinoline core but differs in the substitution pattern, which can affect its biological activity and chemical reactivity.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and have been studied for their pharmacological properties. The presence of the pyrazole ring introduces different electronic and steric effects compared to the pyranoquinoline structure.
The uniqueness of 6-METHYL-4-(3-METHYLPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17NO3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
6-methyl-4-(3-methylphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C20H17NO3/c1-12-6-5-7-13(10-12)15-11-17(22)24-19-14-8-3-4-9-16(14)21(2)20(23)18(15)19/h3-10,15H,11H2,1-2H3 |
InChI Key |
BRGCRAQIIFDRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
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